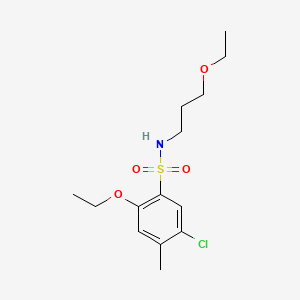
5-chloro-2-ethoxy-N-(3-ethoxypropyl)-4-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-2-ethoxy-N-(3-ethoxypropyl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C14H22ClNO4S and its molecular weight is 335.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-Chloro-2-ethoxy-N-(3-ethoxypropyl)-4-methylbenzenesulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Sulfonamides are known for their antibacterial properties, but derivatives like this compound may exhibit a broader spectrum of biological activities, including anti-inflammatory and anticancer effects.
Antibacterial Activity
Sulfonamides traditionally function as bacteriostatic agents by inhibiting bacterial folic acid synthesis. Research indicates that modifications in the sulfonamide structure can enhance antibacterial activity against various pathogens. For instance, studies have shown that the presence of chloro and ethoxy groups can influence the compound's solubility and permeability, potentially increasing its efficacy against resistant strains of bacteria.
Anticancer Properties
Recent investigations into sulfonamide derivatives have highlighted their potential anticancer properties. Compounds similar to this compound have been evaluated for their ability to inhibit tumor cell proliferation. In vitro studies demonstrated that certain sulfonamide derivatives induced apoptosis in cancer cells through the modulation of apoptotic pathways, suggesting a mechanism of action that could be further explored for therapeutic applications.
Anti-inflammatory Effects
There is also emerging evidence suggesting that sulfonamide derivatives may possess anti-inflammatory properties. This activity is often linked to the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response. Compounds with similar structures have shown promise in reducing inflammation in animal models, indicating potential applications in treating inflammatory diseases.
Case Studies
- Antibacterial Efficacy : A study examined the antibacterial activity of various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The findings indicated that modifications to the sulfonamide structure significantly affected their minimum inhibitory concentrations (MICs). The compound this compound was noted for its enhanced activity against resistant bacterial strains compared to traditional sulfonamides.
- Cancer Cell Studies : In a comparative analysis, several sulfonamide derivatives were tested against human breast cancer cell lines. The results revealed that specific substitutions on the benzene ring improved cytotoxicity and induced apoptosis more effectively than non-substituted counterparts.
- Inflammation Models : In vivo studies using animal models of arthritis demonstrated that compounds similar to this compound exhibited significant reductions in inflammatory markers and joint swelling, suggesting a viable pathway for therapeutic development.
Data Table
属性
IUPAC Name |
5-chloro-2-ethoxy-N-(3-ethoxypropyl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO4S/c1-4-19-8-6-7-16-21(17,18)14-10-12(15)11(3)9-13(14)20-5-2/h9-10,16H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRRVFYYVKQQKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNS(=O)(=O)C1=C(C=C(C(=C1)Cl)C)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













